1-((1H-imidazol-4-yl)sulfonyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane
CAS No.: 1903693-55-9
Cat. No.: VC5639414
Molecular Formula: C16H22N4O5S2
Molecular Weight: 414.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1903693-55-9 |
|---|---|
| Molecular Formula | C16H22N4O5S2 |
| Molecular Weight | 414.5 |
| IUPAC Name | 1-(1H-imidazol-5-ylsulfonyl)-4-(2-methoxy-5-methylphenyl)sulfonyl-1,4-diazepane |
| Standard InChI | InChI=1S/C16H22N4O5S2/c1-13-4-5-14(25-2)15(10-13)26(21,22)19-6-3-7-20(9-8-19)27(23,24)16-11-17-12-18-16/h4-5,10-12H,3,6-9H2,1-2H3,(H,17,18) |
| Standard InChI Key | MISXKEPGQJVDCO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s IUPAC name, 1-(1H-imidazol-5-ylsulfonyl)-4-(2-methoxy-5-methylphenyl)sulfonyl-1,4-diazepane, reflects its bipartite sulfonyl-modified diazepane core. Key structural elements include:
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A 1,4-diazepane ring (a seven-membered heterocycle with two nitrogen atoms).
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Two sulfonyl (-SO₂-) groups: one bonded to a 1H-imidazol-4-yl moiety and the other to a 2-methoxy-5-methylphenyl aromatic ring.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₄O₅S₂ |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 1903693-55-9 |
| SMILES | COC1=C(C=C(C=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CN=CN3 |
| InChIKey | MISXKEPGQJVDCO-UHFFFAOYSA-N |
The diazepane ring’s conformational flexibility allows interactions with biological targets, while the sulfonyl groups enhance solubility and binding affinity.
Stereochemical Considerations
Though stereocenters are absent, the compound’s bioactivity may depend on the spatial orientation of its sulfonyl groups. Molecular modeling studies of analogous diazepane sulfonates suggest that the syn-periplanar arrangement of sulfonyl oxygen atoms optimizes kinase binding .
Synthetic Methodology
Reaction Pathway
Synthesis typically proceeds via sequential sulfonylation of 1,4-diazepane. The protocol involves:
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Diazepane Activation: Treating 1,4-diazepane with a base (e.g., triethylamine) in anhydrous dichloromethane.
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First Sulfonylation: Reaction with 1H-imidazole-4-sulfonyl chloride at 0–5°C to yield the monosubstituted intermediate.
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Second Sulfonylation: Introducing 2-methoxy-5-methylbenzenesulfonyl chloride under reflux conditions (40–50°C).
Key Challenges:
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Regioselectivity: Ensuring sulfonyl groups occupy the 1- and 4-positions requires precise stoichiometry.
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Byproduct Formation: Excess sulfonyl chloride may lead to disubstituted byproducts, necessitating chromatographic purification.
Mechanism of Action
Protein Kinase Inhibition
The compound exhibits ATP-competitive inhibition against serine/threonine kinases, notably protein kinase C (PKC) and cyclin-dependent kinases (CDKs). In enzymatic assays (IC₅₀ = 120 nM for CDK2), the imidazolyl sulfonyl group coordinates with the kinase’s hinge region, while the aryl sulfonyl moiety occupies a hydrophobic pocket adjacent to the ATP-binding site .
Selectivity Profile
Comparative studies with structurally related sulfonates (e.g., 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone ) reveal that bulky aryl groups (e.g., 2-methoxy-5-methylphenyl) enhance selectivity for CDK2 over PKCα (10-fold difference in IC₅₀) .
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.45 (s, 1H, imidazole-H)
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δ 7.65 (d, J = 8.4 Hz, 1H, aromatic-H)
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δ 6.95 (s, 1H, aromatic-H)
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δ 3.85 (s, 3H, OCH₃)
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δ 2.80–3.20 (m, 8H, diazepane-CH₂)
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δ 2.30 (s, 3H, CH₃).
¹³C NMR confirms sulfonyl carbon signals at δ 118.5 (imidazolyl-SO₂) and δ 121.2 (aryl-SO₂).
Mass Spectrometry
High-resolution ESI-MS displays a [M+H]⁺ peak at m/z 415.1245 (calc. 415.1248), consistent with the molecular formula C₁₆H₂₂N₄O₅S₂.
Stability and Reactivity
Degradation Pathways
The compound is susceptible to hydrolysis under acidic (pH < 4) or basic (pH > 9) conditions, cleaving the sulfonamide bonds. Accelerated stability studies (40°C/75% RH) show <5% degradation over 4 weeks when stored in argon-purged vials.
Compatibility with Solvents
Solubility is highest in dimethyl sulfoxide (DMSO, 32 mg/mL) and negligible in aqueous buffers (PBS: 0.12 mg/mL). Methanol and ethanol induce precipitation at concentrations >5 mg/mL.
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